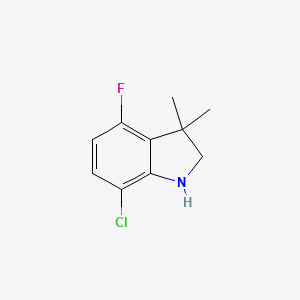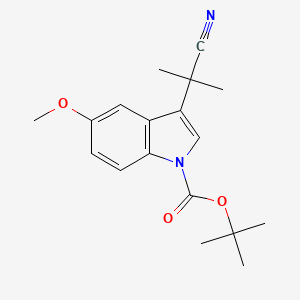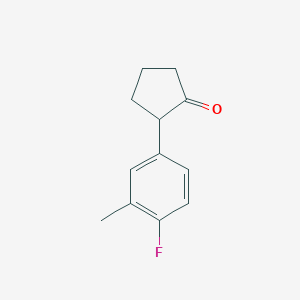
2-(Ethoxymethylidene)-4-methylcyclohexan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Ethoxymethylidene)-4-methylcyclohexan-1-one is an organic compound that belongs to the class of cyclohexanones This compound is characterized by the presence of an ethoxymethylidene group attached to the cyclohexanone ring, which imparts unique chemical properties and reactivity
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Ethoxymethylidene)-4-methylcyclohexan-1-one can be achieved through several methods. One common approach involves the condensation of 4-methylcyclohexanone with ethyl formate in the presence of a base such as sodium ethoxide. The reaction typically proceeds under reflux conditions, and the product is isolated through distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high selectivity and purity of the final product. The use of advanced purification techniques, such as chromatography, may also be implemented to achieve the desired quality.
化学反応の分析
Types of Reactions
2-(Ethoxymethylidene)-4-methylcyclohexan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Halogenated derivatives, amines, thiols.
科学的研究の応用
2-(Ethoxymethylidene)-4-methylcyclohexan-1-one has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and heterocycles.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the development of advanced materials and chemical intermediates.
作用機序
The mechanism of action of 2-(Ethoxymethylidene)-4-methylcyclohexan-1-one involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or modulator, affecting biochemical processes within cells. Detailed studies on its binding affinity and molecular interactions are essential to understand its effects fully.
類似化合物との比較
Similar Compounds
2-(Ethoxymethylidene)-3-oxo esters: These compounds share a similar ethoxymethylidene group and exhibit comparable reactivity.
Ethyl 2-ethoxymethylidenecyanoacetate: Another compound with an ethoxymethylidene group, used in similar synthetic applications.
Uniqueness
2-(Ethoxymethylidene)-4-methylcyclohexan-1-one is unique due to its specific cyclohexanone structure combined with the ethoxymethylidene group. This combination imparts distinct chemical properties and reactivity, making it valuable in various synthetic and research applications.
特性
分子式 |
C10H16O2 |
|---|---|
分子量 |
168.23 g/mol |
IUPAC名 |
(2Z)-2-(ethoxymethylidene)-4-methylcyclohexan-1-one |
InChI |
InChI=1S/C10H16O2/c1-3-12-7-9-6-8(2)4-5-10(9)11/h7-8H,3-6H2,1-2H3/b9-7- |
InChIキー |
ZUWOIAQXNSLKNC-CLFYSBASSA-N |
異性体SMILES |
CCO/C=C\1/CC(CCC1=O)C |
正規SMILES |
CCOC=C1CC(CCC1=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


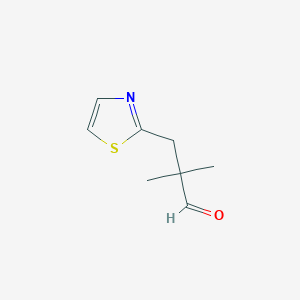
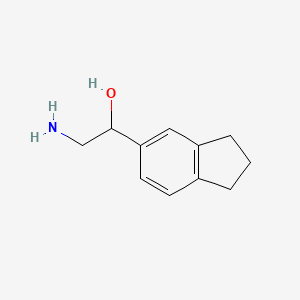

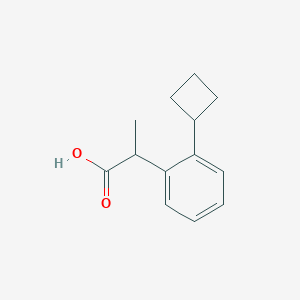
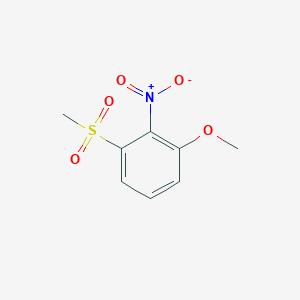
![2,5-Dibromothieno[3,2-b]thiophene-3,6-dicarboxylic acid](/img/structure/B13074953.png)
![6-(3-Chloro-4-fluorobenzoyl)-2-cyano-1-oxa-6-azaspiro[2.5]octane](/img/structure/B13074967.png)
![1-[(1-Methylcyclobutyl)methyl]-1H-pyrazol-3-amine](/img/structure/B13074968.png)



